

An In-depth Technical Guide to Azido-PEG6amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a primary amine connected by a flexible hexaethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This guide provides a comprehensive overview of the structure, properties, and common applications of **Azido-PEG6-amine**, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

Azido-PEG6-amine, systematically named 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine, possesses a linear structure with a molecular formula of C14H30N4O6 and a molecular weight of approximately 350.41 g/mol .[1][2][3] The presence of the PEG spacer enhances the molecule's solubility in aqueous and many organic solvents, a critical feature for its use in biological applications.[4] The terminal azide and amine groups provide orthogonal handles for covalent modification. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[5][6][7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **Azido-PEG6-amine** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C14H30N4O6	[1][3]
Molecular Weight	350.41 g/mol	[1][3]
Exact Mass	350.2165 g/mol	[6]
CAS Number	957486-82-7	[1][3]
Appearance	Colorless or light yellow liquid/oil	[2]
Purity	Typically >95%	[6]
Solubility	Soluble in Water, DMSO, DCM, DMF	[4]
Storage Conditions	-20°C, protected from light and moisture	[2][4]
SMILES	N(CCOCCOCCOCCOCC OCCN=[N+]=[N-])	[6]
InChIKey	VCQSTKKJKNUQBI- UHFFFAOYSA-N	[6]

Key Applications and Experimental Protocols

The dual functionality of **Azido-PEG6-amine** makes it a versatile tool in a variety of advanced scientific applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate

Azido-PEG6-amine to alkyne-modified biomolecules, small molecules, or surfaces.

Experimental Protocol: General Procedure for CuAAC

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to **Azido-PEG6-amine**.

Materials:

- Azido-PEG6-amine
- Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine TBTA or Tris(3hydroxypropyltriazolylmethyl)amine - THPTA)
- Reaction Buffer (e.g., phosphate-buffered saline PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of the copper ligand in DMSO.

Reaction Setup:

- In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
- Add Azido-PEG6-amine to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.
- Premix the CuSO₄ and copper ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-100 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

Incubation:

 Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.[9] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

Purification:

 Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reversephase HPLC to remove unreacted reagents and the copper catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10]

Experimental Protocol: General Procedure for SPAAC

This protocol describes the conjugation of a DBCO-functionalized molecule to **Azido-PEG6-amine**.

Materials:

- Azido-PEG6-amine
- DBCO-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
- · Reaction Setup:
 - In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.
 - Add the Azido-PEG6-amine stock solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.[11]
- Incubation:
 - Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[11][12] The
 reaction progress can be monitored by observing the decrease in DBCO absorbance at
 approximately 310 nm.[11]
- Purification:
 - Purify the resulting conjugate using standard biochemical techniques such as SEC or dialysis to remove any unreacted starting materials.[11]

Amide Bond Formation

Foundational & Exploratory

The primary amine of **Azido-PEG6-amine** can be readily coupled with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins (via lysine residues) or other molecules containing a carboxyl group.

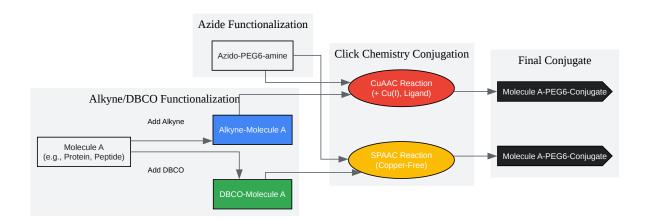
Experimental Protocol: Amide Coupling with an NHS Ester

This protocol provides a general method for conjugating **Azido-PEG6-amine** to an NHS esteractivated molecule.

Materials:

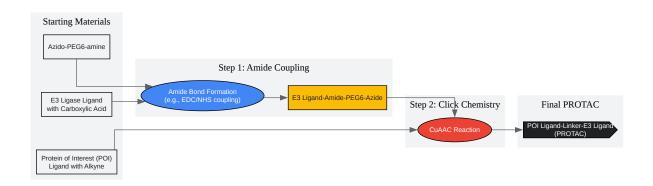
- Azido-PEG6-amine
- · NHS ester-activated molecule
- Aprotic polar solvent (e.g., DMF or DMSO)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:


- Preparation of Reactants:
 - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
 - Dissolve Azido-PEG6-amine in the reaction buffer.
- Conjugation Reaction:
 - Add the dissolved NHS ester to the Azido-PEG6-amine solution. A 1.5 to 10-fold molar excess of the amine is often used to ensure complete reaction of the NHS ester.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

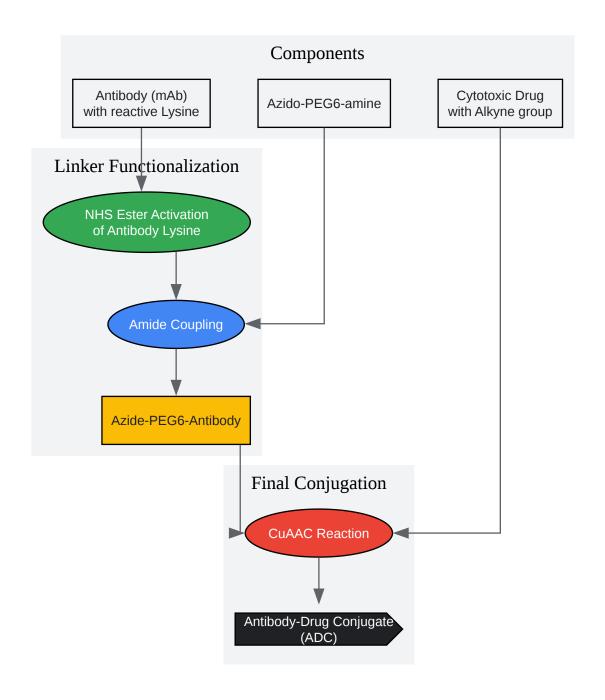
- · Quenching:
 - Quench any unreacted NHS ester by adding a small amount of a quenching reagent (e.g., final concentration of 20-50 mM Tris). Incubate for an additional 30 minutes.
- Purification:
 - Purify the conjugate by dialysis, SEC, or other appropriate chromatographic methods to remove excess Azido-PEG6-amine and quenched NHS ester.

Visualizing Experimental Workflows


To further clarify the utility of **Azido-PEG6-amine**, the following diagrams, generated using the DOT language, illustrate common experimental workflows.

Click to download full resolution via product page

Caption: General workflow for bioconjugation using Azido-PEG6-amine via click chemistry.



Click to download full resolution via product page

Caption: A representative synthetic workflow for a PROTAC using **Azido-PEG6-amine**.

Click to download full resolution via product page

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Azido-PEG6- amine**.

In summary, **Azido-PEG6-amine** is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual-functional nature, combined with the efficiency of click chemistry and amide bond formation, enable the

construction of complex and highly functional molecular architectures for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azido-PEG-amine (n=6) | C14H30N4O6 | CID 4093707 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Azido-PEG6-amine MedChem Express [bioscience.co.uk]
- 4. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Azido-PEG6-amine, CAS 957486-82-7 | AxisPharm [axispharm.com]
- 8. Copper-Catalyzed Azide—Alkyne Click Chemistry for Bioconjugation PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG6-amine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666435#azido-peg6-amine-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com